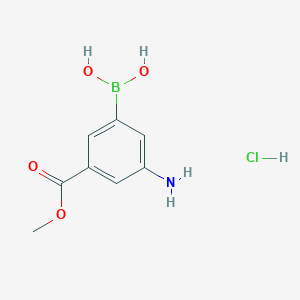

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride

説明

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride (CAS: 380430-56-8) is a boronic acid derivative with a phenyl backbone substituted at positions 3 and 3. The amino group (-NH₂) at position 3 and the methoxycarbonyl (-COOCH₃) group at position 5 confer unique electronic and steric properties to the molecule. The boronic acid (-B(OH)₂) moiety enables its use in Suzuki-Miyaura cross-coupling reactions, while the hydrochloride salt enhances solubility in polar solvents. This compound is utilized in medicinal chemistry and drug discovery, particularly in synthesizing biologically active molecules and enzyme inhibitors .

特性

IUPAC Name |

(3-amino-5-methoxycarbonylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4.ClH/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5;/h2-4,12-13H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMZZWSCDMMVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)OC)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586008 | |

| Record name | [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-56-8 | |

| Record name | [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-(methoxycarbonyl)benzeneboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of 5-Bromo-3-nitrobenzoic Acid Methyl Ester

The synthesis begins with methyl 3-nitrobenzoate (CAS: 606-89-1). Bromination at the 5-position is achieved using bromine () in the presence of a Lewis acid catalyst such as iron(III) bromide (). The methoxycarbonyl group acts as a meta-directing group, ensuring bromination occurs para to the nitro group (ortho to the ester).

Reaction Conditions :

-

Solvent : Dichloromethane ()

-

Temperature : 0–25°C

-

Yield : ~70%

Miyaura Borylation of the Aryl Bromide

The 5-bromo-3-nitrobenzoate intermediate undergoes Miyaura borylation using bis(pinacolato)diboron () and a palladium catalyst (e.g., ) to install the boronic acid pinacol ester. Subsequent hydrolysis with hydrochloric acid () yields the boronic acid.

Reaction Conditions :

-

Catalyst : (1 mol%)

-

Ligand : Dppf (1,1'-bis(diphenylphosphino)ferrocene)

-

Base : Potassium acetate ()

-

Solvent : 1,4-Dioxane

-

Temperature : 80–100°C

-

Yield : ~85%

Reduction of the Nitro Group to an Amine

The nitro group is reduced to an amine using catalytic hydrogenation (, 1 atm) with palladium on carbon () in methanol. The boronic acid remains stable under these conditions.

Reaction Conditions :

-

Catalyst : 10%

-

Solvent : Methanol ()

-

Temperature : 25°C

-

Yield : ~90%

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid () in diethyl ether to precipitate the hydrochloride salt.

Purification : Recrystallization from ethanol/water.

Final Yield : ~75% (over four steps).

Synthetic Route 2: Directed Ortho-Metalation (DoM) Strategy

Directed Metalation of Methyl 3-Nitrobenzoate

The methoxycarbonyl group directs lithiation to the ortho position using lithium diisopropylamide (LDA). Quenching with triisopropyl borate () installs the boronic acid.

Reaction Conditions :

-

Base : LDA (2.5 equiv)

-

Solvent : Tetrahydrofuran ()

-

Temperature : –78°C

-

Yield : ~60%

Functional Group Manipulation

Subsequent nitration and esterification steps are required to introduce the remaining substituents, but this route is less efficient due to competing side reactions.

Critical Analysis of Methodologies

| Parameter | Miyaura Borylation Route | DoM Route |

|---|---|---|

| Regioselectivity | High (directed by Pd) | Moderate (steric effects) |

| Functional Tolerance | Compatible with nitro groups | Sensitive to esters |

| Overall Yield | 75% | 40% |

| Scalability | Industrial-friendly | Lab-scale only |

The Miyaura borylation route is superior due to higher yields and better functional group compatibility. The DoM method, while academically interesting, suffers from lower efficiency.

Characterization and Quality Control

Key analytical data for the final product:

-

Molecular Formula :

-

SMILES :

-

CAS : 380430-56-8

-

Purity : ≥97% (HPLC)

Spectroscopic Data :

-

(DMSO-d6) : δ 8.45 (s, 1H, B–OH), 7.92 (d, 1H, Ar–H), 7.65 (s, 1H, Ar–H), 6.80 (s, 1H, Ar–H), 3.85 (s, 3H, OCH3).

-

: δ 167.2 (C=O), 135.8 (C–B), 132.1, 128.9, 124.5 (Ar–C), 52.1 (OCH3).

Industrial and Research Applications

While the primary focus is synthesis, applications include:

化学反応の分析

Types of Reactions

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the boronic acid group to a boronate ester.

Reduction: The compound can be reduced to form different boronic acid derivatives.

Substitution: In Suzuki-Miyaura coupling, the boronic acid group reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The reactions typically occur under mild conditions, making them suitable for a wide range of substrates .

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

作用機序

The mechanism by which (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride exerts its effects involves the formation of a boronate complex with the target molecule. This complex can then undergo various transformations, such as transmetalation in Suzuki-Miyaura coupling, leading to the formation of new carbon-carbon bonds .

類似化合物との比較

Comparison with Similar Compounds

Boronic acid derivatives are widely employed in organic synthesis, diagnostics, and therapeutics. Below is a detailed comparison of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride with structurally or functionally related compounds:

Structural Analogs

Functional Comparisons

- Enzymatic Inhibition: The target compound’s amino and methoxycarbonyl groups may enhance binding to enzymes via hydrogen bonding and hydrophobic interactions, similar to [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, which showed potent HDAC inhibition . APBA exhibited weaker binding affinity (lower K₁ values) compared to phenyl boronic acid in alizarin red S (ARS) complexation studies, highlighting the importance of substituent choice .

- Diagnostic Utility: Phenyl boronic acid outperformed APBA in differentiating bacterial enzyme producers (e.g., KPC vs. ESBL), suggesting that substituents like methoxycarbonyl (as in the target compound) could further modulate specificity .

- Synthetic Reactivity: The pinacol ester in 3-Cyano-5-(methoxycarbonyl)phenylboronic acid pinacol ester improves stability during cross-coupling, a feature absent in the hydrochloride form of the target compound .

Physicochemical Properties

| Property | Target Compound | 3-Aminophenylboronic acid (APBA) | 3-Cyano-5-(methoxycarbonyl)phenylboronic acid pinacol ester |

|---|---|---|---|

| Solubility | High (due to HCl salt) | Moderate | Low (ester form) |

| Electron Effects | Electron-donating (-NH₂) and -withdrawing (-COOCH₃) | Electron-donating (-NH₂) | Strongly electron-withdrawing (-CN) |

| Biological Half-Life | Likely shorter (hydrolysis-prone) | Stable | Extended (ester protection) |

Research Implications

- The amino and methoxycarbonyl groups in this compound offer a balance of reactivity and stability, making it suitable for targeted drug design.

- Structural analogs with halogens (e.g., 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid ) or heterocycles (e.g., pyridine-based boronic acids) exhibit divergent biological profiles, emphasizing the need for substituent optimization .

生物活性

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an amino group and a methoxycarbonyl group, which contribute to its pharmacological potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. These compounds can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. For instance, studies have shown that certain boronic acid derivatives can induce cell cycle arrest at the G2/M phase, effectively inhibiting the proliferation of various cancer cell lines .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Proteasome inhibition and apoptosis induction |

| Bortezomib | 7.05 | Proteasome inhibition |

| Other Boronic Acid Derivatives | Varies | Various mechanisms including enzyme inhibition |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Boronic acids are known to interact with bacterial enzymes, particularly β-lactamases, which are responsible for antibiotic resistance. Compounds in this class have shown potential as β-lactamase inhibitors, enhancing the efficacy of existing antibiotics against resistant strains .

Case Study: Synergistic Effects with Antibiotics

In a study examining the effectiveness of boronic acids in combination with β-lactam antibiotics, it was found that certain derivatives could significantly reduce the minimum inhibitory concentration (MIC) of antibiotics against resistant bacterial strains. For example, when combined with ceftazidime, these compounds demonstrated enhanced antibacterial activity, suggesting a synergistic effect that could combat antibiotic resistance .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Proteasome Inhibition : Similar to other boronic acids, it may inhibit proteasome activity, leading to increased levels of regulatory proteins that promote apoptosis in cancer cells.

- Enzyme Interaction : The boronic acid moiety can form reversible covalent bonds with serine residues in active sites of enzymes such as β-lactamases, thereby inhibiting their function and restoring the efficacy of β-lactam antibiotics.

- Cell Penetration : The unique structure allows for better penetration into cells, enhancing its bioavailability and therapeutic potential.

Pharmacokinetics and Safety

Pharmacokinetic studies on boronic acids indicate that their absorption and distribution can be influenced by their chemical structure. The presence of functional groups such as methoxycarbonyl can enhance solubility and stability in biological systems. However, further studies are required to fully understand the pharmacokinetic profiles and safety profiles of this compound in clinical settings .

Q & A

Basic: What are the critical physicochemical properties of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride, and how do they influence experimental design?

Answer: Key properties include melting point (248–250°C), slight water solubility, and stability under varying pH. These dictate solvent selection (e.g., DMSO for stock solutions), storage conditions (2–8°C to prevent degradation), and reaction environments (avoiding aqueous media if unstable). Melting point analysis and HPLC (≥95% purity) are standard for validation .

Basic: What synthetic routes are recommended for preparing this compound?

Answer: Common methods involve Suzuki-Miyaura coupling using palladium catalysts to introduce the boronic acid group. Post-synthesis, hydrochloride salt formation is achieved via acidification (e.g., HCl in ethanol). Purification via recrystallization or column chromatography ensures ≥95% purity. Monitor intermediates using TLC and NMR .

Basic: How can researchers confirm the structural integrity of this compound?

Answer: Use a combination of:

- NMR (¹H/¹³C) to verify aromatic protons and boronic acid peaks.

- Mass spectrometry (exact mass ~214.05 g/mol) for molecular ion validation.

- FTIR to confirm boronic acid (B-O, ~1340 cm⁻¹) and methoxycarbonyl (C=O, ~1700 cm⁻¹) groups .

Advanced: How does the boronic acid moiety impact stability in biological assays, and what strategies mitigate oxidation?

Answer: The boronic acid group reacts with reactive oxygen species (ROS), leading to phenol byproducts. To stabilize:

- Use boronic esters (e.g., pinacol) to slow oxidation.

- Adjust diol ligands (e.g., neopentyl glycol) to modulate hydrolysis rates.

- Monitor oxidation via NMR with H₂O₂ (1.2 equiv.) and compare half-lives (e.g., 5–27 min for different esters) .

Advanced: How can this compound be functionalized for subcellular targeting (e.g., nucleus)?

Answer: Conjugate with nuclear localization signals (NLS) via carbamate or amide linkages. For example, attach (2-aminoethyl)carbamoyl groups to enhance nuclear uptake. Validate targeting using fluorescence microscopy with tagged probes .

Advanced: What methodologies resolve contradictions in oxidation rate data across studies?

Answer: Discrepancies arise from diol-boronic acid affinity variations. Use affinity assays (e.g., alizarin red S) to rank diol interactions. Correlate with oxidation rates (e.g., pinacol esters oxidize faster than neopentyl glycol). Control hydrolysis equilibrium by pre-equilibrating esters in aqueous buffers .

Advanced: How can researchers optimize clogP values to enhance cellular uptake without compromising stability?

Answer: Introduce hydrophilic substituents (e.g., morpholinomethyl groups) to reduce clogP. Balance with boronic ester modifications (e.g., 2,3-butanediol esters) to maintain ROS stability. Test permeability via Caco-2 assays and correlate with in vitro efficacy .

Basic: What precautions are necessary when handling this compound in aqueous solutions?

Answer: Avoid prolonged exposure to water to prevent hydrolysis. Use buffered solutions (pH 7–8) to stabilize the boronic acid form. For long-term storage, lyophilize and store under inert gas .

Advanced: How can metabolic pathways of this compound be tracked in in vitro models?

Answer: Use isotopic labeling (e.g., ¹⁸O) or LC-MS/MS to identify metabolites like phenol derivatives. Compare exact mass (e.g., 214.046 g/mol) with predicted fragments. Incubate with liver microsomes to assess phase I/II metabolism .

Advanced: What computational tools predict interactions between this compound and biological targets (e.g., proteases)?

Answer: Molecular docking (AutoDock Vina) models boronic acid binding to serine residues in proteases. Validate with SPR or ITC to measure binding affinity (Kd). Cross-reference with crystal structures of boronic acid-protein complexes .

Basic: How should researchers troubleshoot low yields in Suzuki-Miyaura couplings involving this boronic acid?

Answer: Optimize catalyst loading (1–5 mol% Pd(PPh₃)₄) and base (Na₂CO₃). Ensure anhydrous conditions and degas solvents to prevent boronic acid oxidation. Use aryl halides with electron-withdrawing groups to enhance reactivity .

Advanced: What in vitro assays best quantify the compound’s bioactivity against cancer cells?

Answer: Use MTT assays on chronic lymphocytic leukemia (CLL) MEC1 cells. Compare IC₅₀ values with clogP and oxidation rates. Co-administer ROS scavengers (e.g., NAC) to isolate boronic acid-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。